Acrivastine-d8

LC-MS/MS quantification stable isotope dilution mass shift requirement

Acrivastine-d8 (CAS 2734436-80-5, synonym BW825C-d8) is a deuterium-labeled analog of the second-generation H1-antihistamine acrivastine, in which eight hydrogen atoms on the pyrrolidine ring are replaced by deuterium, yielding a molecular formula of C₂₂H₁₆D₈N₂O₂ and a molecular weight of 356.49 g/mol. Its primary utility lies in serving as a stable isotope-labeled (SIL) internal standard for the accurate quantification of acrivastine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C22H24N2O2
Molecular Weight 356.5 g/mol
Cat. No. B12419265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine-d8
Molecular FormulaC22H24N2O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
InChIInChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2
InChIKeyPWACSDKDOHSSQD-FLUHWMMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrivastine-d8 for Bioanalytical Quantification: Stable Isotope-Labeled Internal Standard for Acrivastine LC-MS/MS Assays


Acrivastine-d8 (CAS 2734436-80-5, synonym BW825C-d8) is a deuterium-labeled analog of the second-generation H1-antihistamine acrivastine, in which eight hydrogen atoms on the pyrrolidine ring are replaced by deuterium, yielding a molecular formula of C₂₂H₁₆D₈N₂O₂ and a molecular weight of 356.49 g/mol . Its primary utility lies in serving as a stable isotope-labeled (SIL) internal standard for the accurate quantification of acrivastine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. The +8 Da mass shift relative to unlabeled acrivastine (MW 348.44) provides unambiguous mass spectrometric discrimination while preserving near-identical physicochemical behavior, a fundamental requirement for correcting matrix effects, extraction variability, and ionization fluctuations in quantitative bioanalysis .

Why Unlabeled Acrivastine, Structural Analog Internal Standards, or Lower-Deuterated Analogs Cannot Replace Acrivastine-d8 in Validated Bioanalytical LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly governs assay accuracy, precision, and regulatory compliance. The 2012 validated method by He et al. for simultaneous determination of acrivastine and pseudoephedrine in human plasma employed diphenhydramine—a structurally dissimilar H1-antagonist—as the internal standard, achieving an LLOQ of 1.52 ng/mL and recovery of 91.82%–98.46% for acrivastine [1]. However, structural analogs like diphenhydramine do not share identical extraction recovery, chromatographic retention, or ionization behavior with acrivastine, rendering them susceptible to differential matrix effects that can bias quantification, particularly across heterogeneous clinical plasma lots [2]. Unlabeled acrivastine cannot serve as an internal standard because it is indistinguishable from the analyte. The lower-deuterated variant acrivastine-d7 (≥90% purity by HPLC) offers only 7 Da mass shift and reduced chemical purity compared to acrivastine-d8 (≥98% purity, 98% ²H enrichment) . Furthermore, the pyrrolidine-ring labeling of acrivastine-d8 avoids the deuterium-exchange liability associated with labels on heteroatoms or α-carbonyl positions, ensuring long-term standard integrity .

Acrivastine-d8 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Against Analogs and Alternatives


Mass Spectrometric Discrimination: +8 Da Mass Shift of Acrivastine-d8 Exceeds the Minimum 3 Da Threshold for Unambiguous LC-MS/MS Detection

Acrivastine-d8 provides a molecular ion mass shift of +8 Da relative to unlabeled acrivastine (356.49 vs. 348.44 g/mol), which exceeds the class-level recommendation of ≥3 Da mass difference required to avoid spectral overlap between the analyte and SIL internal standard in small-molecule LC-MS/MS assays . In comparison, the lower-deuterated analog acrivastine-d7 (MW 355.48) provides only a +7 Da shift, reducing the mass separation margin. The 8 Da difference of acrivastine-d8 ensures baseline resolution of isotope clusters in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) modes even when evaluating metabolites or in-source fragments that retain the labeled moiety .

LC-MS/MS quantification stable isotope dilution mass shift requirement

Chemical and Isotopic Purity: Acrivastine-d8 (≥98% Purity, 98% ²H Enrichment) vs. Acrivastine-d7 (≥90% Purity)

Commercially available acrivastine-d8 is specified at ≥98% chemical purity and 98% ²H isotopic enrichment, with a shelf stability of ≥1 year under recommended storage conditions . In contrast, acrivastine-d7 is listed with a minimum purity of only ≥90% by HPLC . The 8-percentage-point purity differential translates into a corresponding reduction in unlabeled acrivastine carryover in the internal standard preparation—a critical parameter, as residual unlabeled species contribute directly to the background signal at the analyte channel, elevating the practical LLOQ and degrading assay precision at low concentrations [1].

isotopic enrichment chemical purity reference standard quality

Internal Standard Selection Gap: Diphenhydramine (Structural Analog IS) vs. Acrivastine-d8 (SIL IS) in Validated Acrivastine Bioanalytical Methods

The landmark 2012 LC-MS/MS method by He et al. for acrivastine quantification in human plasma employed diphenhydramine—a structurally and chromatographically distinct antihistamine—as the internal standard, monitoring the transition m/z 256→167 for the IS while acrivastine was monitored at m/z 349→278 [1]. Diphenhydramine (MW 255.36) differs substantially from acrivastine (MW 348.44) in molecular weight, LogP, and retention time, making it inherently incapable of tracking extraction recovery, ionization suppression, or chromatographic drift in an identical manner to the analyte. The class-level evidence from the Stokvis et al. comparative study demonstrates that SIL internal standards consistently outperform structural analogs by co-eluting with the analyte and experiencing identical matrix effects, ion suppression, and extraction recovery [2]. Acrivastine-d8, as a true SIL analog, directly addresses this methodological gap, enabling the same MRM transition monitoring approach while providing identical physicochemical behavior to the analyte [3].

internal standard selection matrix effect compensation bioanalytical method validation

Deuterium Label Stability: Non-Exchangeable Pyrrolidine-Ring Labeling of Acrivastine-d8 Prevents Deuterium Loss in Aqueous Biological Matrices

The eight deuterium atoms of acrivastine-d8 are positioned on the pyrrolidine ring (as indicated by the IUPAC synonym 'pyrrolidin-1-yl-d8') [1]. This labeling strategy avoids placement on heteroatoms (oxygen, nitrogen) or on carbon atoms α to carbonyl groups—positions known to undergo proton/deuterium back-exchange in protic solvents and biological matrices such as plasma and urine . In contrast, deuterated internal standards with labels at exchangeable positions can progressively lose deuterium during sample preparation, storage, and analysis, resulting in a time-dependent shift of the effective internal standard concentration and compromised quantification accuracy. A systematic class-level comparison demonstrated that deuterated SIL-IS can produce negatively biased results (e.g., −38.4% for 2MHA-[²H₇] vs. 2MHA-[¹³C₆]) when the deuterium isotope effect alters retention time sufficiently to cause differential ion suppression relative to the analyte [2]. While this study did not test acrivastine-d8 directly, it underscores the general principle that deuterated IS require label-position-specific validation; acrivastine-d8's non-exchangeable pyrrolidine placement mitigates the exchange-loss component of this risk.

deuterium exchange stability label integrity LC-MS/MS internal standard

Established Synthesis Provenance and GC-MS/LC-MS Method Transferability Supported by Peer-Reviewed Literature

The synthesis of deuterium-labeled acrivastine ([²H₇]-congeners) from [²H₈]-tolualdehyde was established in the peer-reviewed literature by Thompson et al. (1995), providing a defined synthetic route and analytical characterization for the compound class [1]. This synthesis was specifically undertaken to support the earlier quantitative GC-MS method of Chang et al. (1989), which used a deuterated acrivastine analog as internal standard for acrivastine and its dihydro-metabolite quantification in human plasma [2]. This documented methodological lineage—from synthesis to validated bioanalytical application—provides procurement confidence that is absent for custom-synthesized or poorly characterized deuterated analogs that lack peer-reviewed analytical provenance.

synthesis provenance method transfer GC-MS internal standard

High-Impact Application Scenarios for Acrivastine-d8 in Regulated Bioanalysis and Pharmacokinetic Research


LC-MS/MS Method Development and Validation for Acrivastine Quantification in Human Plasma Pharmacokinetic Studies

In pharmacokinetic studies of acrivastine-containing formulations (e.g., acrivastine/pseudoephedrine compound capsules), acrivastine-d8 enables isotope-dilution LC-MS/MS quantification with superior matrix effect compensation compared to the diphenhydramine structural analog IS used in the 2012 He et al. reference method, which achieved an LLOQ of 1.52 ng/mL and recovery of 91.82%–98.46% [1]. By replacing diphenhydramine with acrivastine-d8, method precision and inter-lot plasma robustness can be further improved, as SIL IS co-elute with the analyte and experience identical ion suppression [2]. The ≥98% purity and stable non-exchangeable labeling ensure consistent IS response across large analytical batches typical of multi-period crossover bioequivalence trials [3].

Regulated Bioequivalence Studies Supporting ANDA Submissions

For generic pharmaceutical companies conducting bioequivalence studies of acrivastine formulations to support Abbreviated New Drug Applications (ANDAs), acrivastine-d8 provides a defensible, peer-reviewed internal standard choice that satisfies FDA bioanalytical method validation requirements for accuracy (±15%) and precision (≤15% CV) [1]. The documented synthesis from [²H₈]-tolualdehyde [2] and prior use in GC-MS bioanalysis [3] strengthen the regulatory submission package by providing traceable chemical provenance, which is increasingly scrutinized by regulatory agencies for isotope-labeled reference standards.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Screening for Acrivastine

In clinical laboratories performing TDM or forensic toxicology screening for antihistamines, acrivastine-d8 enables definitive identification and quantification of acrivastine in the presence of structurally related H1-antagonists (cetirizine, loratadine, fexofenadine) that may produce isobaric interferences. The +8 Da mass shift and pyrrolidine-ring label ensure that the MRM transitions of the IS remain distinct from both the target analyte and potentially co-eluting antihistamine metabolites, reducing the risk of false-positive quantification [1].

Metabolite Identification and Quantitative Metabolic Profiling of Acrivastine

Acrivastine undergoes metabolic reduction to dihydroacrivastine; the deuterium label on acrivastine-d8's pyrrolidine ring is retained through this metabolic pathway, enabling the use of acrivastine-d8 as a surrogate internal standard for both parent and dihydro-metabolite quantification when a dedicated deuterated metabolite standard is unavailable [1]. This approach was pioneered in the original Chang et al. GC-MS method, which utilized [²H₇]-acrivastine congeners for simultaneous quantification of acrivastine and its metabolite in human plasma [2].

Quote Request

Request a Quote for Acrivastine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.